molecular formula C14H12F2N2OS B6455650 3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one CAS No. 2548981-00-4

3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one

Cat. No.: B6455650
CAS No.: 2548981-00-4
M. Wt: 294.32 g/mol
InChI Key: VBNRMYDJYAQFOS-UHFFFAOYSA-N
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Description

3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolines Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,6-difluoroaniline with a suitable thiocarbonyl compound can lead to the formation of the desired quinazoline derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; reactions may require catalysts such as palladium or copper and are conducted in solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced quinazoline derivatives

    Substitution: Amino or thiol-substituted quinazoline derivatives

Scientific Research Applications

3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one
  • 3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Comparison

Compared to similar compounds, 3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one exhibits unique properties due to the presence of the sulfanylidene group. This group can enhance the compound’s reactivity and potential biological activities. Additionally, the difluorophenyl group contributes to its stability and ability to participate in various chemical reactions.

Properties

IUPAC Name

3-(2,6-difluorophenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2OS/c15-9-5-3-6-10(16)12(9)18-13(19)8-4-1-2-7-11(8)17-14(18)20/h3,5-6H,1-2,4,7H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNRMYDJYAQFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C(=S)N2)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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